N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-3-25-15-6-5-7-16-18(15)21-19(26-16)20-17(22)12-13-8-10-14(11-9-13)27(23,24)4-2/h5-11H,3-4,12H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPGHOPQLHYVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The ethoxy group is introduced through an ethylation reaction, while the ethylsulfonyl group is added via a sulfonylation process. The final step involves the acetylation of the phenyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It may serve as a lead compound for the development of new drugs targeting resistant pathogens.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide exerts its effects involves interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s molecular weight is estimated to be ~430–450 g/mol, comparable to thiazole-acetamide derivatives reported in the literature (Table 1). The ethylsulfonyl group increases polarity compared to analogues with methoxy or halogen substituents, which may influence solubility and pharmacokinetics.
Table 1: Structural and Physical Comparisons
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure features a benzothiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical formula of this compound includes:
- Benzothiazole ring : This component is crucial for the compound's biological activity.
- Ethoxy group : Enhances solubility and stability.
- Ethylsulfonyl group : Contributes to the compound's reactivity profile.
The presence of these functional groups allows the compound to interact with various molecular targets in biological systems, potentially leading to therapeutic effects.
This compound exerts its biological effects through several mechanisms:
- Enzyme Modulation : The compound has been shown to bind to specific enzymes, altering their activity and influencing metabolic pathways.
- Influence on Signaling Pathways : It affects pathways related to inflammation, cell proliferation, and apoptosis, which are critical in cancer and inflammatory diseases.
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens, suggesting potential for this compound as well .
Research Findings
Recent studies have highlighted the biological activity of related compounds that share structural features with this compound. For instance:
- Compounds with similar benzothiazole structures have shown potent antimicrobial activity with minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL against bacterial strains .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |
|---|---|---|---|
| Compound 4d | 10.7 - 21.4 | 21.4 - 40.2 | Antibacterial |
| Compound 4p | Not specified | Not specified | Antifungal |
| N-(4-methoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide | Not specified | Not specified | Antimicrobial |
Case Studies
- Anticancer Potential : A study investigated the effects of benzothiazole derivatives on cancer cell lines, revealing that certain compounds significantly inhibited cell proliferation and induced apoptosis through modulation of specific signaling pathways .
- Anti-inflammatory Effects : Research has indicated that derivatives of benzothiazole can reduce inflammation markers in vitro, suggesting a potential role in treating inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
